molecular formula C14H20FN3O B4647917 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

Cat. No. B4647917
M. Wt: 265.33 g/mol
InChI Key: RFMIARRRDOMRQI-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, also known as FMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide acts as a partial agonist of dopamine D3 receptors, which are involved in the regulation of reward, motivation, and addiction. By binding to these receptors, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide can modulate the release of dopamine and other neurotransmitters, which can affect behavior and mood.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward. 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable compound for scientific research. However, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has some limitations as well. It has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has a high affinity for dopamine D3 receptors, which can make it difficult to study other receptors and neurotransmitters.

Future Directions

There are several future directions for the study of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide. One potential direction is the development of more potent and selective compounds that can target specific receptors and neurotransmitters. Another direction is the study of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide in animal models of addiction and other neurological disorders. Finally, the study of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide in combination with other drugs and therapies could lead to new treatment options for a wide range of diseases.

Scientific Research Applications

4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for dopamine D3 receptors, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. 4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-17-8-10-18(11-9-17)7-6-16-14(19)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMIARRRDOMRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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